Dryobalanone

Descripción

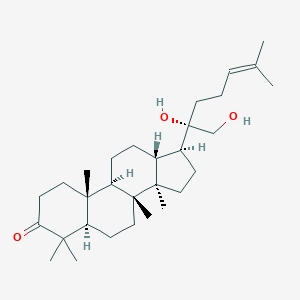

Dryobalanone (C₃₀H₅₀O₃) is a triterpenoid compound primarily isolated from Dryobalanops aromatica, a tropical tree native to Southeast Asia. It is a secondary metabolite found in the plant’s resin, essential oils, and exudates, often co-occurring with other terpenoids such as d-borneol, asiatic acid, and erythrodiol . Structurally, this compound is characterized by a dammarane-type skeleton, confirmed through early crystallographic studies . Variability in its phytochemical profile has been attributed to environmental and geographical factors, impacting both qualitative and quantitative yields .

Propiedades

Número CAS |

17939-10-5 |

|---|---|

Fórmula molecular |

C30H50O3 |

Peso molecular |

458.7 g/mol |

Nombre IUPAC |

(5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-1,2-dihydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C30H50O3/c1-20(2)9-8-15-30(33,19-31)22-12-17-28(6)21(22)10-11-24-27(5)16-14-25(32)26(3,4)23(27)13-18-29(24,28)7/h9,21-24,31,33H,8,10-19H2,1-7H3/t21-,22+,23+,24-,27+,28-,29-,30-/m1/s1 |

Clave InChI |

UFJPCTSKTPSJTK-SGAOCFLWSA-N |

SMILES |

CC(=CCCC(CO)(C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C |

SMILES isomérico |

CC(=CCC[C@@](CO)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C |

SMILES canónico |

CC(=CCCC(CO)(C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Dryobalanone belongs to the triterpenoid class, sharing structural motifs with asiatic acid, erythrodiol, and dipterocarpol. Key differences lie in functional groups and oxidation states:

| Compound | Molecular Formula | Core Structure | Functional Groups | Source Plant |

|---|---|---|---|---|

| This compound | C₃₀H₅₀O₃ | Dammarane | Ketone, hydroxyl groups | Dryobalanops aromatica |

| Asiatic Acid | C₃₀H₄₈O₅ | Ursane | Carboxylic acid, hydroxyl groups | Centella asiatica |

| Erythrodiol | C₃₀H₅₀O₂ | Oleanane | Diol groups | Olea europaea (olive) |

| Dipterocarpol | C₃₀H₅₂O₂ | Dammarane | Hydroxyl groups | Dipterocarpus spp. |

Key Insight: this compound’s ketone group distinguishes it from asiatic acid (carboxylic acid) and erythrodiol (diols), influencing solubility and receptor binding .

Pharmacological Activity

This compound exhibits dual ETA/ETB receptor antagonism, a rare property among triterpenoids. Comparative docking scores (Table 1) highlight its specificity:

Table 1 : Docking Scores (kcal/mol) for Receptor Antagonists

| Compound | ETA Receptor Score | ETB Receptor Score |

|---|---|---|

| This compound | -2.28 | -2.06 |

| Aristolochic Acid A | -1.42 | -0.46 |

| Tetrandrine | -3.80 | -2.81 |

| γ-L-Glutamyl-S-(prop-1-enyl)cystein sulfoxide | -1.88 | -1.62 |

Key Insight: this compound shows moderate ETA/ETB affinity compared to tetrandrine (a bisbenzylisoquinoline alkaloid) but superior to aristolochic acid A, which is nephrotoxic . This positions this compound as a safer candidate for further study.

Occurrence and Variability in Natural Sources

This compound’s presence in D. aromatica exudates varies significantly across studies:

Table 2 : Comparative Phytochemical Profiles of D. aromatica Essential Oils

| Study | Major Components (this compound %*) | Geographical Origin |

|---|---|---|

| Huang & Lu (2003) | d-borneol (35%), β-caryophyllene (22%), This compound (8%) | Malaysia |

| Current Study (2021) | α-pinene (28%), terpinen-4-ol (19%), This compound (4%) | Indonesia |

*Approximate relative abundance in essential oil.

Key Insight: Environmental factors (e.g., soil composition, climate) and extraction methods critically influence this compound yields, complicating standardization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.